molecular formula C85H140N26O36S B12381049 Human membrane-bound PD-L1 polypeptide

Human membrane-bound PD-L1 polypeptide

Número de catálogo: B12381049
Peso molecular: 2134.2 g/mol
Clave InChI: JOCQKMMPKIWUAO-IHIIYLMDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Primary Amino Acid Sequence and Domain Architecture

The human PD-L1 polypeptide consists of 290 amino acids, forming a type I transmembrane glycoprotein with distinct structural domains. The extracellular region (residues 19–239) contains an N-terminal IgV domain (residues 19–127) and a membrane-proximal IgC domain (residues 136–239), connected by a short linker (residues 128–135). These domains exhibit characteristic β-sheet folds stabilized by disulfide bonds, with the IgV domain containing complementary-determining region (CDR)-like loops essential for PD-1 binding. The transmembrane domain (residues 240–260) features a hydrophobic α-helix anchoring the protein to the plasma membrane, while the cytoplasmic tail (residues 261–290) contains three evolutionarily conserved motifs: RMLDVEKC , DTSSK , and QFEET .

Table 1: Domain Architecture of Human PD-L1

Domain Residue Range Structural Features
Signal Peptide 1–18 Cleaved during maturation
IgV Domain 19–127 9 β-strands, CDR-like loops, disulfide bond (C35-C123)
Linker Region 128–135 Flexible peptide connector
IgC Domain 136–239 7 β-strands, disulfide bond (C155-C214)
Transmembrane 240–260 Hydrophobic α-helix
Cytoplasmic Tail 261–290 RMLDVEKC, DTSSK, QFEET motifs

The IgV domain’s primary sequence includes conserved residues critical for PD-1 interaction, such as Tyr-56, Arg-113, and Asp-122, which form hydrogen bonds and hydrophobic contacts with PD-1. Notably, the cytoplasmic tail lacks enzymatic activity but contains lysine residues (e.g., Lys-263 and Lys-267 in murine PD-L1) that undergo post-translational modifications such as ubiquitination, regulating protein stability and signaling.

Three-Dimensional Crystallographic Analysis of Extracellular IgV/IgC Domains

X-ray crystallography reveals that the PD-L1 extracellular region adopts an immunoglobulin superfamily fold, with the IgV and IgC domains arranged in a “V-set” and “C1-set” conformation, respectively. The IgV domain forms a nine-stranded β-sandwich (strands A–G, A′–C′), while the IgC domain comprises seven β-strands (A–G). The PD-1/PD-L1 interaction interface spans 1,870 Ų and involves front-to-front alignment of their IgV domains, creating an Fv-like structure reminiscent of antibody-antigen interactions. Key interfacial residues include PD-L1’s Met-115, Tyr-123, and Asp-122, which engage PD-1’s Asn-68, Tyr-68, and Val-90 through hydrogen bonding and van der Waals contacts.

Table 2: Key Structural Features of PD-L1 Extracellular Domains

Feature IgV Domain IgC Domain
β-Strand Composition A, B, C, C′, C″, D, E, F, G A, B, C, D, E, F, G
Disulfide Bonds Cys-35–Cys-123 Cys-155–Cys-214
PD-1 Binding Residues Tyr-56, Arg-113, Asp-122, Met-115 Not directly involved
Flexibility FG loop mobility modulates binding Rigid scaffold for IgV orientation

Crystallographic studies of the ultra high-affinity PD-1/PD-L1 complex (HAC variant) demonstrate a 1:1 binding stoichiometry in solution, despite domain-swapping artifacts observed in crystal packing. The IgV domains of PD-L1 and PD-1 interact at an acute angle (≈60°), contrasting with the orthogonal orientation seen in CTLA-4/B7 complexes. Molecular dynamics simulations further highlight the flexibility of the IgV-IgC hinge region, which enables conformational adjustments during PD-1 engagement.

Transmembrane Helix Topology and Membrane Anchoring Mechanisms

The transmembrane domain of PD-L1 (residues 240–260) forms a canonical α-helix with a hydrophobic surface composed of residues such as Leu-244, Val-248, and Ile-252. This helix spans the lipid bilayer, anchoring PD-L1 to the plasma membrane via hydrophobic interactions with phospholipid acyl chains. Circular dichroism studies indicate that the helix adopts a stable conformation in membrane-mimetic environments, with a tilt angle of ≈25° relative to the bilayer normal.

Table 3: Transmembrane Helix Characteristics

Property Details
Amino Acid Sequence VLLGVVGGVLGVSVVCVVVVIVLIVV
Length (Å) ≈40
Hydrophobic Moment 0.6 (calculated via HeliQuest)
Post-Translational Modifications Palmitoylation at Cys-253 (hypothesized)

Membrane anchoring is further stabilized by N-linked glycosylation at Asn-35, Asn-192, and Asn-200 within the extracellular domains, which enhances solubility and prevents protein aggregation. Mutagenesis studies show that deletion of the transmembrane helix results in PD-L1 secretion, confirming its essential role in membrane retention.

Cytoplasmic Domain Flexibility and Intracellular Signaling Motifs

The 30-residue cytoplasmic tail of PD-L1 (residues 261–290) exhibits intrinsic disorder, as evidenced by nuclear magnetic resonance (NMR) spectroscopy showing minimal secondary structure. Despite this flexibility, three conserved motifs mediate intracellular signaling:

  • RMLDVEKC (residues 261–268): Binds to the E3 ubiquitin ligase SPOP, promoting PD-L1 degradation via the ubiquitin-proteasome pathway.
  • DTSSK (residues 273–277): Phosphorylated by casein kinase 2 (CK2), enhancing PD-L1 stability and cell surface expression.
  • QFEET (residues 282–286): Interacts with the SNX27-retromer complex, facilitating PD-L1 recycling from endosomes to the plasma membrane.

Table 4: Cytoplasmic Motifs and Functional Roles

Motif Sequence Binding Partner Biological Effect
RMLDVEKC 261–268 SPOP Ubiquitination and degradation
DTSSK 273–277 Casein kinase 2 Phosphorylation-dependent stability
QFEET 282–286 SNX27-retromer Endosomal recycling

Lysine residues within the cytoplasmic tail (e.g., Lys-263 and Lys-267) serve as ubiquitination sites, with mutagenesis experiments showing that lysine-to-arginine substitutions increase PD-L1 half-life by >50%. This regulatory mechanism links PD-L1 expression levels to cellular stress responses, providing a feedback loop for immune modulation.

Propiedades

Fórmula molecular

C85H140N26O36S

Peso molecular

2134.2 g/mol

Nombre IUPAC

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C85H140N26O36S/c1-8-37(4)64(108-59(120)31-93-68(129)42(88)34-148)82(143)100-46(16-20-57(90)118)72(133)102-52(28-62(125)126)78(139)110-66(39(6)115)84(145)105-51(27-58(91)119)77(138)107-54(32-112)80(141)96-44(14-10-12-24-87)69(130)95-43(13-9-11-23-86)70(131)97-45(15-19-56(89)117)73(134)106-55(33-113)81(142)103-53(29-63(127)128)79(140)109-65(38(5)114)83(144)104-50(26-41-30-92-35-94-41)76(137)101-49(25-36(2)3)75(136)99-47(17-21-60(121)122)71(132)98-48(18-22-61(123)124)74(135)111-67(40(7)116)85(146)147/h30,35-40,42-55,64-67,112-116,148H,8-29,31-34,86-88H2,1-7H3,(H2,89,117)(H2,90,118)(H2,91,119)(H,92,94)(H,93,129)(H,95,130)(H,96,141)(H,97,131)(H,98,132)(H,99,136)(H,100,143)(H,101,137)(H,102,133)(H,103,142)(H,104,144)(H,105,145)(H,106,134)(H,107,138)(H,108,120)(H,109,140)(H,110,139)(H,111,135)(H,121,122)(H,123,124)(H,125,126)(H,127,128)(H,146,147)/t37-,38+,39+,40+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,64-,65-,66-,67-/m0/s1

Clave InChI

JOCQKMMPKIWUAO-IHIIYLMDSA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)CNC(=O)[C@H](CS)N

SMILES canónico

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CS)N

Origen del producto

United States

Métodos De Preparación

Recombinant Expression Systems for PD-L1 Synthesis

Mammalian Cell-Based Expression

Mammalian expression systems, such as HEK293 and Chinese hamster ovary (CHO) cells, are the gold standard for producing full-length, membrane-bound PD-L1 due to their ability to perform complex post-translational modifications. The PD-L1 gene is typically cloned into a plasmid vector under a strong promoter (e.g., CMV) and transfected into cells. After transfection, cells are cultured in serum-free media to minimize contamination, and PD-L1 expression is induced via chemical or temperature-dependent systems.

A key advantage of mammalian systems is the native-like glycosylation of PD-L1, which is critical for its stability and interaction with PD-1. For example, N-linked glycosylation at residues N35, N192, N200, and N219 has been shown to shield PD-L1 from proteasomal degradation. However, yields are often low (1–5 mg/L), necessitating large-scale bioreactors for clinical-grade production.

Baculovirus-Insect Cell Systems

Insect cell systems (e.g., Sf9 cells) offer higher yields (10–20 mg/L) and are suitable for producing PD-L1 extracellular domains. However, glycosylation patterns differ from mammalian systems, resulting in mannose-rich glycans that may alter antigenicity. This system is less commonly used for full-length membrane-bound PD-L1 due to challenges in extracting intact transmembrane proteins from insect cell membranes.

Extraction and Solubilization of Membrane-Bound PD-L1

Detergent-Based Membrane Protein Extraction

Membrane-bound PD-L1 is extracted using non-ionic detergents such as n-dodecyl-β-D-maltoside (DDM) or Triton X-100, which solubilize lipid bilayers while preserving protein integrity. A typical protocol involves:

  • Harvesting PD-L1-expressing cells via centrifugation.
  • Resuspending cell pellets in lysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 8.0) containing 1% DDM.
  • Incubating at 4°C for 2 hours with gentle agitation.
  • Clarifying the lysate via ultracentrifugation (100,000 × g, 1 hour) to remove insoluble debris.

Critically, detergent selection impacts PD-L1 stability. For instance, Triton X-100 may partially denature the protein, whereas DDM maintains native conformation but requires higher concentrations (≥ 0.03%) for effective solubilization.

Avoiding Soluble PD-L1 Contamination

Soluble PD-L1 (sPD-L1) can arise from alternative splicing or proteolytic cleavage of the membrane-bound form. To minimize sPD-L1 contamination:

  • Protease inhibitors (e.g., PMSF, leupeptin) are added during lysis.
  • Extraction buffers are optimized at neutral pH (7.0–7.5) to reduce enzymatic activity.

Chromatographic Purification Strategies

Affinity Chromatography

PD-L1 is commonly purified via immobilized metal affinity chromatography (IMAC) when engineered with a polyhistidine tag. For example, a 6×His tag at the C-terminus allows binding to Ni-NTA resin, with elution using 250 mM imidazole. Tag-less PD-L1 may require immunoaffinity chromatography using anti-PD-L1 monoclonal antibodies, though this increases cost and complexity.

Ion Exchange Chromatography

Cation exchange chromatography (e.g., SP Sepharose) is employed to remove contaminants with lower isoelectric points than PD-L1 (predicted pI = 5.2). A study demonstrated that loading 8 g of crude peptide per liter of resin and eluting with a 0–500 mM NaCl gradient achieved 96% purity.

Reversed-Phase Chromatography (RPC)

RPC serves as a polishing step, resolving PD-L1 from structurally similar impurities. Using a C18 column and an ethanol-acetic acid gradient, final purity exceeding 99.5% has been reported.

Table 1: Two-Step Purification of PD-L1
Step Resin Purity (%) Yield (%)
Ion Exchange SP Sepharose 96 85
Reversed-Phase C18 Silica 99.5 82

Validation of Membrane Localization and Function

Western Blot Analysis

SDS-PAGE under non-reducing conditions confirms the presence of full-length PD-L1 (≈40 kDa). Blots are probed with anti-PD-L1 antibodies (e.g., clone 28-8), and deglycosylation using PNGase F reveals a ≈33 kDa core protein.

Flow Cytometry

Cell surface expression is validated via flow cytometry using fluorescently labeled anti-PD-L1 antibodies. For instance, FITC-conjugated YT-16, a PD-1-binding peptide, shows specific binding to PD-L1-expressing cells (MFI ≥ 10^4).

Functional Assays

PD-L1 activity is assessed using a PD-1/PD-L1 blockade bioassay. Jurkat T cells expressing PD-1 and a NFAT-luciferase reporter are co-cultured with PD-L1-expressing cells; luciferase inhibition (IC₅₀ ≈ 1 nM) confirms functional PD-L1.

Challenges and Optimization Strategies

Glycosylation Heterogeneity

Batch-to-batch variability in glycosylation can affect PD-L1 stability. Medium supplementation with glycosylation enhancers (e.g., sodium butyrate) increases terminal sialylation, improving serum half-life.

Aggregate Formation

Membrane proteins like PD-L1 are prone to aggregation. Size-exclusion chromatography (SEC) identifies aggregates, which are mitigated by adding 0.01% Tween-20 to storage buffers.

Scalability Issues

Transitioning from laboratory to industrial scale requires switching from batch centrifugation to continuous centrifugation and optimizing column diameters (e.g., 45 cm for ion exchange, 20 cm for RPC).

Análisis De Reacciones Químicas

Types of Reactions: Human membrane-bound PD-L1 polypeptide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include oxidized or reduced forms of the polypeptide, as well as variants with substituted amino acids .

Aplicaciones Científicas De Investigación

Checkpoint Inhibitors

The blockade of the PD-1/PD-L1 interaction has led to significant advancements in cancer immunotherapy. Several monoclonal antibodies targeting PD-L1 have been developed and approved for clinical use:

  • Atezolizumab : An anti-PD-L1 antibody used for treating non-small cell lung cancer and bladder cancer.
  • Durvalumab : Approved for use in urothelial carcinoma and small cell lung cancer.
  • Pembrolizumab : Although primarily a PD-1 inhibitor, it indirectly affects PD-L1 pathways.

These therapies have shown improved overall survival rates in various cancers, including melanoma, lung cancer, and head and neck cancers .

Peptide-based Inhibitors

Recent studies have focused on peptide-based inhibitors that can effectively block the PD-1/PD-L1 interaction. For example, cyclic peptides have demonstrated improved binding affinity and stability compared to linear peptides, leading to enhanced therapeutic efficacy .

Table 1: Comparison of Therapeutic Efficacy of Various PD-L1 Inhibitors

Inhibitor TypeMechanismClinical UseEfficacy
Monoclonal AntibodiesBlock PD-1/PD-L1 interactionNSCLC, melanomaImproved overall survival
Cyclic PeptidesDirectly inhibit PD-L1ExperimentalUp to 34-fold improvement in activity
Peptide-PROTACsInduce degradation of PD-L1ExperimentalInduces cancer cell death

Co-stimulation with PD-L1 Epitopes

Research indicates that co-stimulation with PD-L1-derived peptides can enhance T cell responses. For instance, studies have shown that dendritic cell-based vaccines co-stimulated with specific PD-L1 epitopes lead to increased CD4+ and CD8+ T cell reactivity against tumors . This strategy could be pivotal in developing more effective cancer vaccines.

Immunogenicity Studies

Investigations into the immunogenicity of PD-L1 peptides have revealed that they can increase cytokine production (e.g., IL-6 and IFNγ) in response to tumor antigens. This suggests that targeting PD-L1 not only inhibits immune evasion but also promotes a more robust anti-tumor immune response .

Biomarker Development

The expression levels of PD-L1 are being explored as biomarkers for predicting responses to immunotherapy. High levels of PD-L1 expression in tumors correlate with better responses to anti-PD-1/PD-L1 therapies . Ongoing research aims to refine these biomarkers further to improve patient selection for immunotherapy.

Peptide-PROTACs

Recent innovations include peptide-induced proteolysis targeting chimeras (Peptide-PROTACs), which facilitate the degradation of PD-L1 proteins within tumor cells. This novel approach shows promise in overcoming resistance mechanisms associated with traditional checkpoint inhibitors .

Table 2: Summary of Novel Therapeutic Approaches Targeting PD-L1

StrategyDescriptionCurrent Status
Peptide-based inhibitorsBlockade of PD-1/PD-L1 interactionClinical trials ongoing
Peptide-PROTACsInduce degradation of PD-L1Preclinical studies
Co-stimulation vaccinesEnhance T cell responsesExperimental

Mecanismo De Acción

The human membrane-bound PD-L1 polypeptide exerts its effects by binding to its receptor, PD-1, on T cells. This interaction transmits inhibitory signals that reduce T-cell activity, promoting immune tolerance and allowing tumors to evade immune surveillance. The pathway involves several molecular targets and signaling cascades, including the activation of SHP-2 phosphatase, which dephosphorylates key signaling molecules in T cells .

Comparación Con Compuestos Similares

Antibody-Based PD-L1 Inhibitors

Pembrolizumab (anti-PD-1 antibody) demonstrates high binding affinity to PD-1 (KD ~1 nM), disrupting PD-1/PD-L1 interaction. Clinical trials show objective response rates of 18–28% in non-small cell lung cancer (NSCLC) and melanoma . Avelumab (anti-PD-L1 antibody) targets membrane-bound PD-L1 with similar efficacy but distinct binding epitopes .

Compound Target Mechanism Clinical Efficacy (ORR) Key Study Findings Reference ID
Pembrolizumab PD-1 Blocks PD-1/PD-L1 interaction 18–28% (NSCLC, melanoma) Durable responses (>1 year)
Avelumab PD-L1 Binds PD-L1 extracellular domain 6–17% (multiple cancers) Enhanced T-cell infiltration

Limitations : Antibodies face challenges in penetrating solid tumors and inducing immune-related adverse events (e.g., pneumonitis) .

Peptide-Based Inhibitors

PPA1, a PD-L1-binding polypeptide, competitively inhibits PD-1/PD-L1 interaction (IC50 ~10 nM) and enhances chemotherapeutic delivery when conjugated to doxorubicin (PPA1-DOX). In murine colon cancer models, PPA1-DOX reduced tumor growth by 80% compared to free DOX .

Compound Structure Mechanism Efficacy (Preclinical) Key Findings Reference ID
PPA1 D-peptide Competes with PD-1 for PD-L1 80% tumor growth inhibition Synergistic with chemotherapy
PD-L101 9-mer peptide MHC-I-restricted antigen presentation Enhanced T-cell priming In vitro validation only

Advantages: Peptides exhibit lower immunogenicity and better tissue penetration than antibodies.

Small-Molecule Inhibitors

Urolithin A (UA) and rifabutin block PD-1/PD-L1 interaction with moderate efficacy (UA: 58.6% blockade at 100 µM). Pentagalloyl glucose (PGG) binds PD-L1 (KD = 2.23 µM) but lacks functional blockade, highlighting the challenge of disrupting PD-L1 dimerization .

LP23, a non-arylalkylamine inhibitor, shows promising activity (IC50 = 16.7 nM) and 88.6% tumor growth inhibition (TGI) in B16-F10 melanoma models .

Compound Class Mechanism Efficacy (IC50/KD) Limitations Reference ID
Urolithin A Polyphenol Indirect PD-1/PD-L1 blockade 58.6% at 100 µM No direct binding detected
LP23 Small molecule PD-L1 dimerization inhibition IC50 = 16.7 nM Requires in vivo validation
PGG Hydrolyzable tannin Binds PD-L1 (KD = 2.23 µM) No functional blockade False-negative risk

Structural Insights : Molecular dynamics simulations reveal that compounds like resveratrol (RSV) and (-)-epigallocatechin-3-gallate (EGCG) stabilize PD-L1 dimers, preventing PD-1 binding .

Bispecific Compounds

C5M1A, a bispecific LYTAC compound, induces PD-L1 internalization in Panc 10.05 pancreatic cancer cells (54.9% degradation at 1 µM). This approach leverages lysosomal degradation pathways, offering a novel mechanism beyond mere blockade .

Compound Target Mechanism Efficacy (Degradation) Key Findings Reference ID
C5M1A PD-L1 + LRP1 Lysosome-mediated degradation 54.9% (transmembrane PD-L1) Tissue-agnostic activity

Q & A

Q. What are the limitations of using ELISA to detect soluble PD-L1 (sPD-L1) in serum, and how does it differ from membrane-bound PD-L1?

  • sPD-L1 can originate from alternative mRNA splicing or proteolytic cleavage of membrane-bound PD-L1, complicating its biological interpretation.
  • ELISA specificity issues: Cross-reactivity with homologous proteins (e.g., PD-L2) or heterophilic antibodies may yield false positives.
  • Methodological recommendation: Pair ELISA with Western blotting or flow cytometry to confirm membrane-bound PD-L1 expression in parallel .

Advanced Research Questions

Q. How can researchers resolve contradictions in PD-L1 biomarker data across clinical trials?

  • Case example : While PD-L1 positivity (≥1% staining) correlates with anti-PD-1 response in NSCLC (36% vs. 0% in PD-L1-negative tumors), some PD-L1-negative patients still respond .
  • Investigate confounding variables:
  • Temporal dynamics : PD-L1 expression may fluctuate during therapy.
  • Immune contexture : CD8+ T-cell infiltration or interferon-γ signaling may compensate for low PD-L1 .
    • Use multiplex spatial profiling (e.g., CODEX, NanoString GeoMx) to integrate PD-L1 data with immune cell spatial distribution .

Q. What molecular mechanisms regulate PD-L1 lysosomal degradation, and how can this be leveraged therapeutically?

  • HIP1R-mediated pathway : The PD-LYSO peptide targets PD-L1 to lysosomes via HIP1R interaction, reducing membrane-bound PD-L1 levels.
  • Experimental validation:
  • Co-immunoprecipitation (Co-IP) to confirm PD-L1/HIP1R binding.
  • In vivo models: B16-F10 tumors treated with PD-LYSO show 88.6% tumor growth inhibition (TGI) .
    • Compare with ubiquitin-proteasome system inhibitors (e.g., bortezomib) to identify synergistic degradation pathways .

Q. How can bispecific antibodies be engineered to simultaneously target PD-L1 and enhance T-cell activation?

  • Design strategy : Fuse anti-PD-L1 antibody (e.g., C5 clone, Kd = 0.2 nM) with anti-IGF2R polypeptide to hijack lysosomal trafficking.
  • Validation steps:
  • Surface plasmon resonance (SPR) to assess binding affinity.
  • PD-1/PD-L1 blockade bioassay to confirm functional inhibition (e.g., restored T-cell cytokine secretion) .
    • Challenges: Optimize linker length to prevent steric hindrance and ensure dual-target engagement .

Q. What are the functional consequences of post-translational modifications (PTMs) on PD-L1 stability and immune suppression?

  • Key PTMs:
  • Glycosylation : N-linked glycosylation at N35, N192, N200, and N219 shields PD-L1 from proteasomal degradation.
  • Ubiquitination : TRIM28-mediated ubiquitination promotes PD-L1 nuclear translocation, altering gene expression.
    • Methodological approach:
  • LC-MS/MS to map PTM sites.
  • CRISPR-Cas9 knock-in mutants (e.g., N35A) to assess functional impact on PD-1 binding .

Methodological Resources

  • Literature Review : Use PubMed/Zotero workflows with keywords ("PD-L1" AND "assay reproducibility") and filters (human, English, 2015–2024) to identify high-impact studies .
  • Data Integration : Leverage TCGA datasets for PD-L1 expression pan-cancer analysis and correlate with genomic alterations (e.g., EGFR mutations).

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